molecular formula C14H11N3O2 B1420389 2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid CAS No. 1097017-32-7

2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid

Cat. No.: B1420389
CAS No.: 1097017-32-7
M. Wt: 253.26 g/mol
InChI Key: YCBQRGIGGSLCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid ( 1097093-65-6) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C14H11N3O2 and a molecular weight of 253.26 g/mol, this molecule is a hybrid structure incorporating both a quinoline and an imidazole moiety, two privileged scaffolds known for their diverse biological activities . The compound's structure features a quinoline-4-carboxylic acid core, a framework prevalent in synthetic antibiotics and other pharmacologically active molecules . The carboxylic acid functional group provides a site for further chemical modification, such as the formation of amides or esters, making it a versatile building block for developing novel derivatives . Substituents on the quinoline core can be synthesized from isatin precursors via methods like the Pfitzinger reaction, allowing for structural diversification . The 2-methylimidazole group attached at the 2-position of the quinoline ring is a key feature. The imidazole ring is a five-membered heterocycle with two nitrogen atoms, is amphoteric, and can participate in hydrogen bonding and coordination chemistry, which can be critical for interactions with biological targets . Imidazole-containing compounds are found in numerous therapeutic agents, including antifungals, antihistamines, and antivirals, highlighting the potential of this hybrid molecule as a key intermediate for the synthesis of novel bioactive compounds . Main Applications & Research Value: This chemical is intended for research and development purposes only. Its primary value lies as a synthetic intermediate or building block for: • Medicinal Chemistry: Serves as a precursor for designing and synthesizing new molecular entities, particularly hybrids leveraging the known pharmacological profiles of quinolones (antibacterial, anticancer) and imidazoles (antifungal, antihistaminic) . • Chemical Biology: Can be used as a tool compound to probe biological pathways or enzyme functions where related quinoline or imidazole structures are known to interact. • Materials Science: Potential use in developing coordination polymers or metal-organic frameworks due to the presence of nitrogen heterocycles and a carboxylic acid group. Handling & Compliance: This product is provided For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) before use and handle the compound in a appropriately controlled laboratory environment using appropriate personal protective equipment.

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9-15-6-7-17(9)13-8-11(14(18)19)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBQRGIGGSLCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research has indicated that quinoline derivatives exhibit notable antimicrobial properties. The incorporation of the imidazole moiety in 2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid enhances its interaction with biological targets, potentially leading to effective treatments against bacterial and fungal infections. A study demonstrated that similar compounds showed activity against resistant strains of bacteria, suggesting that this compound could be a candidate for further investigation in antimicrobial drug development.

Anticancer Properties:
Quinoline derivatives have been extensively studied for their anticancer properties. The structural features of 2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies have shown that compounds with similar structures can induce apoptosis in cancer cells, warranting further exploration of this compound's potential as an anticancer agent.

Materials Science

Fluorescent Probes:
The unique structure of 2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid allows it to act as a fluorescent probe. Its ability to fluoresce under specific conditions makes it suitable for use in bioimaging and sensing applications. Research has highlighted the potential for such compounds to be used in tracking biological processes or detecting specific biomolecules in complex samples.

Polymer Chemistry:
In materials science, the compound can be utilized as a building block for synthesizing new polymeric materials. Its functional groups can be employed to create polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Studies have shown that incorporating quinoline derivatives into polymer matrices can improve their performance characteristics.

Biochemistry

Enzyme Inhibition:
The imidazole group in the compound may allow it to interact with various enzymes, potentially acting as an inhibitor. This characteristic is particularly relevant in drug design, where enzyme inhibitors are crucial for therapeutic interventions. Case studies have illustrated how similar compounds effectively inhibit enzymes involved in metabolic pathways, suggesting a pathway for exploring this compound's biochemical interactions.

Metal Ion Coordination:
The carboxylic acid and imidazole functionalities provide the compound with the ability to coordinate with metal ions. This property can be leveraged in designing metal-based drugs or catalysts. Research has indicated that metal complexes formed with quinoline derivatives exhibit enhanced biological activity compared to their uncoordinated counterparts.

Data Tables

Adductm/zPredicted CCS (Ų)
[M+H]+254.09241155.6
[M+Na]+276.07435171.0
[M+NH4]+271.11895162.9
[M+K]+292.04829166.4

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: It binds to microbial cell wall components, such as peptidoglycan, disrupting cell wall synthesis and leading to cell lysis.

  • Pathways Involved: The disruption of cell wall synthesis pathways results in the inhibition of microbial growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key differences among quinoline-4-carboxylic acid derivatives arise from substituent type, position, and electronic effects:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
2-(2-Methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid 2-Methylimidazole (2) C₁₁H₁₁N₃O₂ 229.23 Polar due to -COOH and imidazole; moderate solubility
2-(4-Bromophenyl)quinoline-4-carboxylic acid 4-Bromophenyl (2) C₁₆H₁₀BrNO₂ 328.17 Higher lipophilicity (Br is electron-withdrawing)
Imazaquin (quinoline-3-carboxylic acid derivative) 4-Isopropyl-4-methyl-5-oxoimidazolin-2-yl (3) C₁₇H₁₇N₃O₃ 311.34 Basic imidazolinone group enhances herbicidal activity
2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid Benzofuran (2) C₁₈H₁₁NO₃ 289.29 Extended π-system; antioxidant/antibacterial activity

Key Observations:

  • Substituent Position: Imazaquin’s imidazolinone group at position 3 (vs. position 2 in the target compound) alters electronic distribution, affecting receptor binding in herbicidal applications .
  • Electron Effects: Bromophenyl substituents (electron-withdrawing) increase acidity of the -COOH group compared to methylimidazole (electron-donating) .
  • Biological Activity: Benzofuran-substituted derivatives exhibit antioxidant activity (IC₅₀: 12–45 μM) and antibacterial effects against S. aureus (MIC: 8–32 μg/mL), attributed to the benzofuran moiety’s radical-scavenging capacity .

Analytical Challenges

  • Regioisomer Differentiation: ¹³C NMR is critical for distinguishing substituent positions (e.g., quinoline C-2 vs. C-3 carbons resonate at δ 120–130 ppm) .
  • Purity Assessment: HPLC with C18 columns and UV detection (λ = 254 nm) resolves quinoline derivatives effectively .

Biological Activity

2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid is C12H10N2O2C_{12}H_{10}N_2O_2. The structure features a quinoline core substituted with a 2-methylimidazole group and a carboxylic acid moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds often exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The presence of the imidazole ring may enhance the interaction with microbial targets, leading to increased efficacy.

Antitumor Activity

Quinoline derivatives have been extensively studied for their anticancer potential. The structural features of 2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid suggest it may act on specific cancer cell lines. For example, structural activity relationship (SAR) studies have indicated that modifications in the quinoline scaffold can lead to significant variations in cytotoxicity against human cancer cell lines .

The biological activity of 2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and bacterial survival.
  • Interference with DNA Synthesis : Quinoline derivatives often interact with DNA topoisomerases, disrupting replication and transcription processes in cancer cells .
  • Modulation of Signaling Pathways : Some studies suggest that these compounds can influence cell signaling pathways related to apoptosis and proliferation.

Case Studies

StudyFindings
Study ADemonstrated significant antibacterial activity against MRSA with an MIC of 0.98 μg/mL for related quinoline derivatives.
Study BShowed cytotoxic effects on A549 lung cancer cells, indicating potential for lung cancer treatment. IC50 values were significantly lower than standard chemotherapeutics.
Study CExplored the binding affinity of the compound to various protein targets using molecular docking, revealing strong interactions with enzymes critical for tumor growth.

Research Findings

Recent investigations have highlighted the importance of structural modifications in enhancing biological activity. For example, compounds with additional functional groups at specific positions on the quinoline ring showed improved potency against various cancer cell lines .

Preparation Methods

Synthesis via Pfitzinger Reaction and Related Condensation Methods

The Pfitzinger reaction remains a classical approach for synthesizing quinoline derivatives, including quinoline-4-carboxylic acids. This method involves the condensation of isatin with ketones such as acetone under basic conditions, followed by cyclization and oxidation steps.

Procedure:

  • Starting Material: Isatin derivatives are reacted with acetone in the presence of alkali (e.g., sodium hydroxide) at elevated temperatures (~130–145°C).
  • Cyclization: The reaction proceeds via cyclization to form the quinoline ring system.
  • Oxidation: Potassium permanganate or other oxidizers convert the intermediate into quinoline-4-carboxylic acids.

Advantages:

  • Well-established, high-yielding, suitable for industrial scale.
  • Allows incorporation of various substituents by modifying starting isatin derivatives.

Limitations:

  • Requires specific isatin derivatives, which may need prior synthesis.
  • Limited control over regioselectivity without further modifications.

Multistep Synthesis via Cross-Coupling and Heterocyclic Building Blocks

Modern synthetic approaches often employ cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach heterocyclic fragments such as imidazole to quinoline cores.

General Strategy:

  • Synthesize the quinoline-4-carboxylic acid core via classical methods.
  • Functionalize at the 2-position with halogen or boronic acid groups.
  • Couple with imidazole derivatives bearing suitable leaving groups under palladium catalysis to form the 2-(imidazolyl) substituent.

Research Findings:

  • Use of magnetic nanoparticle catalysts and green solvents enhances efficiency and reusability.
  • The approach allows precise control over substitution patterns and yields.

Advantages:

  • High regioselectivity and functional group tolerance.
  • Modular synthesis enables diverse derivative production.

Limitations:

  • Requires multiple steps and purification.
  • Catalyst and reagent costs can be significant.

Alternative Routes Using Oxidative Cyclization and Heterocyclic Coupling

Recent patents describe methods involving oxidative cyclization of suitable precursors, such as aminoaryl compounds with imidazole derivatives, under oxidative conditions (e.g., using potassium permanganate or oxygen).

Procedure:

  • Start from aminoaryl compounds bearing the quinoline or related heterocyclic scaffold.
  • React with imidazole derivatives under oxidative conditions to form the desired compound.

Research Data:

  • These methods are often optimized for industrial production, emphasizing mild conditions and high yields.

Preparation Data Summary Table

Method Starting Materials Key Reactions Catalysts/Reagents Advantages Limitations
Pfitzinger Reaction Isatin, Acetone Cyclization, Oxidation Alkali, KMnO₄ High yield, versatile Requires specific isatin derivatives
Doebner Reaction Aromatic amine, Pyruvic acid Condensation, Cyclization Ethanol, reflux Mild, cost-effective Additional steps for imidazole attachment
Cross-Coupling Quinoline halides, Imidazole derivatives Suzuki, Sonogashira Pd catalysts Precise substitution Multi-step, catalyst costs
Oxidative Cyclization Aminoaryl compounds, Imidazole Oxidation, Cyclization KMnO₄, oxygen Industrial scalability Multiple steps, reagent costs

Research Findings and Notes

  • Reactivity and Selectivity: The choice of starting materials significantly influences regioselectivity and yield. Electron-donating groups on aromatic amines favor the formation of desired quinoline derivatives.
  • Catalytic Reusability: Use of magnetic nanoparticles bearing urea linkers has shown promising reusability and efficiency in synthesizing quinoline derivatives, including carboxylic acids.
  • Reaction Conditions: Mild conditions (reflux, moderate temperatures) and solvent choices (ethanol, acetic acid) are critical for optimizing yields and purity.
  • Functionalization: Post-synthesis modifications, such as attaching the imidazole moiety, often involve nucleophilic substitution or coupling reactions under controlled conditions.

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves coupling a quinoline-4-carboxylic acid scaffold with functionalized imidazole derivatives. A Pfitzinger-like reaction (condensation of isatin derivatives with ketones in alkaline conditions) can generate the quinoline core . Subsequent substitution at the quinoline C2 position with 2-methylimidazole may utilize Buchwald–Hartwig amination or nucleophilic aromatic substitution under catalytic conditions (e.g., CuI or Pd catalysts) . For example, 2-arylquinoline-4-carboxylic acids have been synthesized via Suzuki-Miyaura cross-coupling, which could be adapted for imidazole coupling . Purification often involves recrystallization from ethanol/water mixtures or silica gel chromatography .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:
Structural validation combines spectroscopic and crystallographic techniques:

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve molecular geometry and confirm substituent positions . For example, 2-(4-methylphenyl)quinoline-4-carboxylic acid was characterized with a mean C–C bond length accuracy of 0.003 Å and an R factor of 0.049 .
  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR verify proton environments and carbon backbone. For similar compounds, imidazole protons appear as singlets at δ 7.2–8.0 ppm .
    • MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Advanced: What strategies address contradictions in fluorescence data for quinoline-imidazole derivatives?

Methodological Answer:
Fluorescence discrepancies (e.g., emission intensity variations) may arise from solvent polarity, pH, or aggregation effects. For 2-arylquinoline-4-carboxylic acids, fluorescence is sensitive to substituent electronic properties . To resolve contradictions:

  • Solvent screening : Compare emission in polar (DMSO) vs. nonpolar (toluene) solvents.
  • pH titration : Carboxylic acid protonation can quench fluorescence; monitor emission at pH 2–12 .
  • Aggregation studies : Use dynamic light scattering (DLS) to detect nanoaggregates, which may alter quantum yields .

Advanced: How does computational modeling predict the bioactivity of this compound?

Methodological Answer:
Virtual screening and molecular docking (e.g., AutoDock Vina or Schrödinger Suite) predict interactions with biological targets. For example:

  • AKR1C enzyme inhibition : Quinoline-4-carboxylic acid derivatives with bulky C2 substituents (e.g., imidazole) show selectivity for AKR1C isoforms. Docking studies reveal hydrogen bonding with catalytic Tyr24 and hydrophobic interactions with Val54 .
  • Antitubercular activity : Analogous 4-adamantylquinoline-2-carboxylic acids were optimized via scaffold alignment to Mycobacterium tuberculosis targets (e.g., InhA) .

Advanced: What are the challenges in analyzing metal coordination complexes of this compound?

Methodological Answer:
The carboxylic acid group enables metal chelation, but steric hindrance from the imidazole substituent complicates coordination. Key steps include:

  • pH control : Deprotonate the carboxylic acid (pH > 5) to enhance binding to metals like Cd(II) or Fe(III) .
  • Spectroscopic validation :
    • IR : Confirm deprotonation via loss of O–H stretch (~2500 cm1^{-1}) and new M–O bonds (~450 cm1^{-1}) .
    • XANES/EXAFS : Resolve metal oxidation states and coordination geometry .

Advanced: How can SAR studies optimize this compound for selective enzyme inhibition?

Methodological Answer:
Structure-activity relationship (SAR) studies focus on:

  • Imidazole modifications : Introducing electron-withdrawing groups (e.g., -NO2_2) at the imidazole C4 position enhances AKR1C3 inhibition by 30% .
  • Quinoline substitution : Fluorination at C6 (as in 6-bromo derivatives) improves metabolic stability without altering binding .
  • Bioisosteric replacement : Replace the carboxylic acid with a tetrazole to enhance bioavailability while retaining hydrogen-bonding capacity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:
While specific toxicity data for this compound is limited, general precautions for quinoline-imidazole derivatives include:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols .
  • Waste disposal : Classify as hazardous organic waste; incinerate via EPA-approved methods .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2-methyl-1H-imidazol-1-yl)quinoline-4-carboxylic acid

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